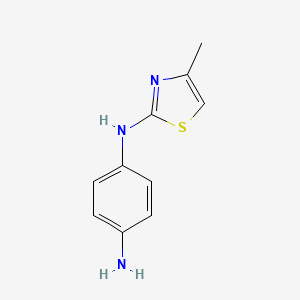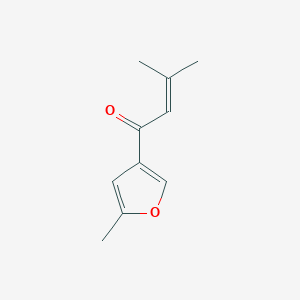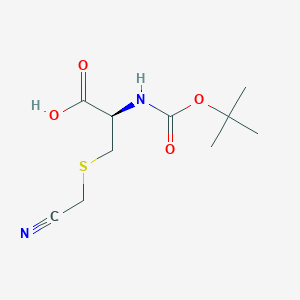![molecular formula C10H11ClF3NO3 B3246074 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride CAS No. 174732-77-5](/img/structure/B3246074.png)
2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride
Descripción general
Descripción
“2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1810074-80-6 . It has a molecular weight of 285.65 . The compound is solid in physical form . The IUPAC name for this compound is ®-2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 336.5±42.0 °C . Its predicted density is 1.494±0.06 g/cm3 at a temperature of 20 °C under a pressure of 760 Torr .Aplicaciones Científicas De Investigación
For more technical details, you can find the compound on Sigma-Aldrich’s website: 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride . Additionally, another related compound is (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride, which you can explore further here . 😊
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to summarize the affected biochemical pathways . Once the target and mode of action are known, it will be possible to understand which pathways are affected and their downstream effects.
Result of Action
The molecular and cellular effects of 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride’s action are currently unknown . These effects can be determined once the target and mode of action are identified.
Propiedades
IUPAC Name |
2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYDNOGIWVOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)
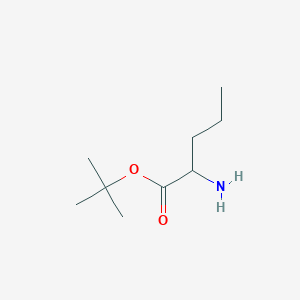


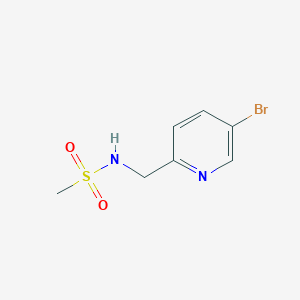
![Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3246024.png)
![2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3246029.png)
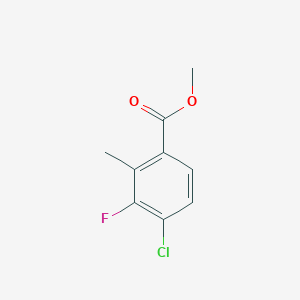
![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3246044.png)
